7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one family, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridinone moiety (positions 4–7). Key structural features include:
- Piperazine-1-carbonyl group: Attached at position 7, substituted with a 3-chlorophenyl ring. The chlorine atom at the meta position may enhance lipophilicity and receptor-binding specificity .
- 2-Methoxyethyl substituent: At position 5, this ether-linked group likely improves solubility compared to alkyl chains (e.g., ethyl or methyl) .
- Phenyl group: At position 2, contributing to aromatic stacking interactions in biological targets.
Properties
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O3/c1-35-15-14-29-17-22(24-23(18-29)26(34)32(28-24)20-7-3-2-4-8-20)25(33)31-12-10-30(11-13-31)21-9-5-6-19(27)16-21/h2-9,16-18H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQKZIIKZPTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazolo[4,3-c]pyridin-3-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the piperazine ring: This is typically done through amide bond formation using coupling reagents.
Addition of the 2-methoxyethyl group: This can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs differ in substituents on the piperazine ring, pyridinone core, or side chains. Below is a comparative analysis:
Key Findings from Comparative Analysis
Piperazine Substitutions: The 3-chlorophenyl group in the target compound may confer stronger σ-receptor affinity compared to 2-fluorophenyl (electron-withdrawing vs. electron-deficient aromatic systems) .
Position 5 Substituents :
- 2-Methoxyethyl in the target compound offers a balance between hydrophilicity (via ether oxygen) and flexibility (ethyl chain), contrasting with rigid groups like phenyl or shorter chains (ethyl/methoxypropyl) .
Biological Activity Trends :
- Pyrazolo[4,3-c]pyridines with piperazine-carbonyl moieties show promise in CNS disorders due to piperazine’s neurotransmitter mimicry .
- Anticancer activity in analogs (e.g., ) correlates with triazole/thiazole fused rings, suggesting the target compound’s 3-chlorophenyl group could enhance cytotoxicity.
Synthetic Strategies :
Biological Activity
The compound 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a novel pyrazolopyridine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The IUPAC name of the compound indicates a complex structure featuring a pyrazolo[4,3-c]pyridin core. The synthesis typically involves several steps:
- Formation of the pyrazolo[4,3-c]pyridin-3-one core through cyclization reactions.
- Introduction of the 3-chlorophenyl group via nucleophilic substitution.
- Attachment of the piperazine ring through amide bond formation.
- Addition of the 2-methoxyethyl group via alkylation reactions.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine have shown promising results against various cancer cell lines. The activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells has been documented, demonstrating cytotoxic effects that warrant further investigation into the specific mechanisms of action for our compound .
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains. This aligns with findings from related compounds in the same chemical class which have shown effectiveness against a range of pathogens .
Other Biological Activities
Beyond anticancer and antimicrobial properties, derivatives of pyrazolo[4,3-c]pyridines have been associated with various other biological activities including:
- Anti-inflammatory effects
- Antioxidant properties
- Antiviral activity against certain viral infections .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
